2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline
Description
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline (CAS: 1660957-78-7; molecular formula: C₁₃H₁₈Br₂N₂) is a brominated aniline derivative characterized by a cyclohexylamino-methyl substituent at the 6-position and bromine atoms at the 2- and 4-positions of the aromatic ring . This compound serves as the core structure for several mucolytic agents, including Bromhexine Hydrochloride (CAS: 611-75-6), a clinically approved drug for respiratory disorders . Its synthesis typically involves nucleophilic substitution reactions on 2,4,6-tribromoaniline derivatives, as demonstrated in and .
Properties
IUPAC Name |
2,4-dibromo-6-[(cyclohexylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2/c14-10-6-9(13(16)12(15)7-10)8-17-11-4-2-1-3-5-11/h6-7,11,17H,1-5,8,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGPOZFMWWPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dibromoaniline with cyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated aniline derivatives .
Scientific Research Applications
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered biochemical pathways. For instance, it may affect the synthesis of glycoproteins in mucus, thereby reducing its viscosity and facilitating easier clearance from the respiratory tract .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to two clinically significant derivatives:
- Ambroxol Hydrochloride (AMB·HCl) : Features a hydroxyl group substituent.
- Bromhexine Hydrochloride (BMH·HCl) : Features a methyl group substituent .
These substituents critically influence their physicochemical and pharmacological profiles:
| Property | 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline | Ambroxol Hydrochloride (AMB·HCl) | Bromhexine Hydrochloride (BMH·HCl) |
|---|---|---|---|
| Substituent | Base structure (no additional groups) | Hydroxyl (-OH) | Methyl (-CH₃) |
| Molecular Formula | C₁₃H₁₈Br₂N₂ | C₁₃H₁₈Br₂N₂O·HCl | C₁₄H₂₀Br₂N₂·HCl |
| Polarity | Moderate (hydrophobic Br, polar NH₂) | Higher (due to -OH) | Lower (due to -CH₃) |
| Aqueous Solubility | Low (<1 mg/mL) | Higher than BMH·HCl | Lower than AMB·HCl |
| Thermal Stability | Decomposes at ~180°C | Stable up to ~200°C | Stable up to ~190°C |
Data synthesized from , and 12.
- Solubility Trends : The hydroxyl group in AMB·HCl enhances hydrogen bonding with water, improving aqueous solubility compared to BMH·HCl, which is more lipophilic due to the methyl group .
- Thermal Stability : AMB·HCl exhibits marginally higher thermal stability, attributed to the stabilizing effect of the hydroxyl group .
Comparison with Other Brominated Aniline Derivatives
Beyond pharmaceutical derivatives, structurally related brominated anilines include:
- 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS: 71757-14-7): The trifluoromethyl group enhances lipophilicity and bioactivity, making it relevant in agrochemical applications .
| Compound | Key Substituent | Applications |
|---|---|---|
| This compound | Cyclohexylamino-methyl | Pharmaceutical (mucolytic precursor) |
| 2,4-Dibromo-6-(difluoromethoxy)aniline | Difluoromethoxy | Biomedical research |
| 2,4-Dibromo-6-(trifluoromethyl)aniline | Trifluoromethyl | Agrochemicals |
Research Findings and Implications
- Synthetic Flexibility : The core structure’s adaptability allows for tailored modifications, such as introducing fluorinated groups for enhanced bioavailability or stability .
- Pharmacokinetics : Substituent polarity directly correlates with absorption rates; AMB·HCl’s hydroxyl group facilitates faster systemic distribution compared to BMH·HCl .
- Stability Challenges : The hydrochloride salts of these derivatives (e.g., Bromhexine Hydrochloride) show improved stability and shelf life compared to free bases .
Biological Activity
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 376.13 g/mol. The compound features two bromine atoms and a cyclohexylamino group, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Target Enzymes : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may interact with aromatase enzymes, leading to the inhibition of estrogen synthesis, which is significant in cancer therapy.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity and specificity towards target sites.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilicity (XLogP ~ 4.3) suggests good membrane permeability, which may facilitate absorption .
- Distribution : The total polar surface area (TPSA) is approximately 29.3 Ų, indicating a balance between hydrophilic and lipophilic characteristics that can affect tissue distribution .
- Metabolism and Excretion : Initial studies suggest that the compound undergoes metabolic transformations that may produce active metabolites, although specific pathways require further investigation.
Antimicrobial Activity
Recent studies have indicated that derivatives of dibromo-anilines exhibit significant antimicrobial properties:
- Antibacterial Effects : Compounds similar to this compound have shown activity against various bacterial strains. For example, MIC values against E. coli were reported as low as 0.0195 mg/mL for structurally related compounds .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
Cytotoxicity
Preliminary cytotoxicity assays suggest that the compound may inhibit cell proliferation in certain cancer cell lines:
- Cell Lines Tested : Various cancer cell lines have been evaluated for sensitivity to this compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | TBD |
| HeLa (Cervical Cancer) | TBD |
Further studies are needed to establish definitive IC50 values and elucidate the specific mechanisms involved.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of dibromo-aniline derivatives on breast cancer cells. The results indicated significant inhibition of cell growth at concentrations above 10 µM.
- Antimicrobial Activity Evaluation : A comparative study assessed the antibacterial efficacy of dibromo-aniline derivatives against both Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
